Cas no 2171536-47-1 (3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid)

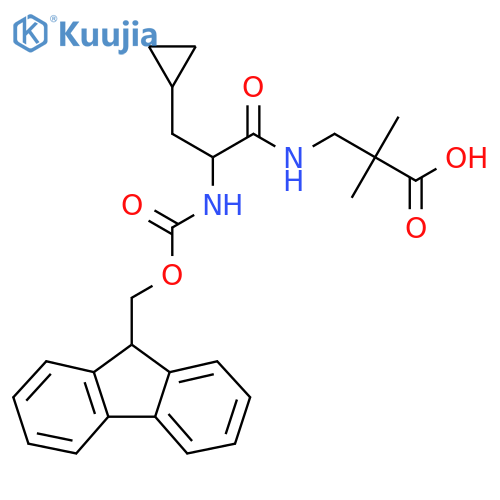

2171536-47-1 structure

商品名:3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid

3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid

- 2171536-47-1

- EN300-1492153

- 3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid

-

- インチ: 1S/C26H30N2O5/c1-26(2,24(30)31)15-27-23(29)22(13-16-11-12-16)28-25(32)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: YMLKFZSFKOEIRP-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(NCC(C(=O)O)(C)C)=O)CC1CC1)=O

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 105Ų

3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1492153-1.0g |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1492153-2500mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1492153-5.0g |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1492153-10000mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1492153-50mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1492153-0.05g |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1492153-2.5g |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1492153-100mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1492153-500mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1492153-1000mg |

3-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,2-dimethylpropanoic acid |

2171536-47-1 | 1000mg |

$3368.0 | 2023-09-28 |

3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

2171536-47-1 (3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,2-dimethylpropanoic acid) 関連製品

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 4964-69-6(5-Chloroquinaldine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬